(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, an ethoxy substituent on the β-carbon, and a 3-(trifluoromethyl)phenyl group on the amide nitrogen. This compound belongs to the broader class of N-arylcinnamamides, which are studied extensively for their antimicrobial and antiproliferative activities. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the ethoxy group may influence solubility and steric interactions .
Properties
IUPAC Name |
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-8-9(7-17)12(19)18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8H,2H2,1H3,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHUYWPRZOJMP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Staphylococcus aureus and Enterococcus faecalis . These bacteria are common pathogens responsible for a variety of infections. The compound has been shown to be effective against both reference strains and resistant clinical isolates of these bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).
Mode of Action
It has been suggested that the compound may interact with its targets by attenuating the lipopolysaccharide-induced nf-κb activation. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In particular, it has been shown to have an impact on the NF-κB pathway. By inhibiting the activation of NF-κB, the compound can potentially disrupt the bacteria’s ability to respond to immune challenges, thereby making them more susceptible to eradication.
Result of Action
The compound has demonstrated significant antimicrobial activity. It has been shown to be effective against both reference strains and resistant clinical isolates of S. aureus and E. faecalis. In particular, it has shown antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Biological Activity
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as (E)-2-cyano-3-ethoxy-N-(3-trifluoromethylphenyl)acrylamide, is a compound with potential pharmacological applications. Its unique chemical structure, characterized by the presence of a cyano group, ethoxy moiety, and trifluoromethyl substitution, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C₁₃H₁₁F₃N₂O₂
- Molecular Weight : 284.24 g/mol
- CAS Number : 82113-91-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological systems.
Inhibition Studies
-
Type III Secretion System (T3SS) Inhibition :
- A study highlighted the role of compounds similar to this compound in inhibiting T3SS in Enteropathogenic E. coli (EPEC). The T3SS is critical for bacterial virulence, making it a target for therapeutic intervention. Compounds exhibiting inhibitory activity against T3SS can potentially mitigate bacterial infections .
- Androgen Receptor Modulation :
Table 1: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are significant due to its potential dual action as both an antimicrobial agent and a modulator of hormonal pathways. The inhibition of T3SS could lead to novel treatments for bacterial infections resistant to conventional antibiotics, while its androgen receptor modulation could pave the way for new male contraceptive methods.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of N-arylcinnamamides is highly dependent on substituents. Key analogs and their structural features are summarized below:
Antimicrobial Activity
- Ethoxy group may reduce cytotoxicity compared to chlorinated analogs .
- Dichlorocinnamanilides : Superior efficacy against MRSA (submicromolar MICs) and Mycobacterium marinum due to increased lipophilicity from Cl substituents .
- Bis(trifluoromethyl)phenyl Derivatives : >99% reduction in S. aureus CFU/mL after 8 hours, comparable to ampicillin .
Cytotoxicity
- Dichlorocinnamanilides with CF₃-phenyl groups show minimal cytotoxicity to mammalian cells (e.g., porcine macrophages) .
- Ethoxy-containing compounds (e.g., target molecule) may offer a better safety profile than chloro analogs, though direct comparisons are lacking .
Physicochemical and Structure-Activity Relationships (SAR)
- Lipophilicity : Chloro and trifluoromethyl substituents increase logP values, enhancing membrane permeability. Ethoxy groups reduce logP slightly but improve aqueous solubility .
- Electronic Effects: Electron-withdrawing groups (CN, CF₃) stabilize the enamide backbone, promoting interaction with bacterial targets like enoyl-ACP reductase .
- Steric Effects : Bulky substituents (e.g., 3,5-bis(CF₃)) may hinder binding to mammalian enzymes, reducing off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
